

An In-depth Technical Guide to the Crystal Structure of 2-Phthalimidopropionic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phthalimidopropionic acid

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Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and crystal structure of **2-Phthalimidopropionic acid**, a molecule of significant interest in synthetic and medicinal chemistry. We delve into the precise three-dimensional arrangement of atoms in the crystalline state, elucidated by single-crystal X-ray diffraction. This guide offers researchers, scientists, and drug development professionals a detailed protocol for the preparation of high-quality single crystals and a thorough analysis of the resultant crystallographic data. The molecular geometry, intermolecular interactions, and packing motifs are discussed in detail, providing foundational knowledge for the rational design of novel therapeutics and advanced materials.

Introduction

2-Phthalimidopropionic acid, systematically known as 2-(1,3-dioxoisindolin-2-yl)propanoic acid and often referred to as N-phthaloyl-DL-alanine, is a derivative of the amino acid alanine. The phthalimide group serves as a robust protecting group for the primary amine of alanine, a common strategy in peptide synthesis and the preparation of chiral building blocks. The structural rigidity of the phthalimide moiety and the chirality of the propionic acid fragment impart distinct stereochemical properties to the molecule, influencing its biological activity and solid-state behavior.

Understanding the crystal structure of **2-Phthalimidopropionic acid** is paramount for several reasons. In drug development, the solid-state structure dictates crucial physicochemical

properties such as solubility, dissolution rate, and stability, all of which are critical for bioavailability and formulation. For materials scientists, the predictable packing and hydrogen bonding motifs of such molecules offer a blueprint for the design of novel crystalline materials with tailored properties. This guide provides an in-depth exploration of the synthesis, crystallization, and detailed structural analysis of racemic **2-Phthalimidopropionic acid**.

Synthesis and Characterization

The synthesis of **2-Phthalimidopropionic acid** is typically achieved through the condensation of racemic alanine with phthalic anhydride. This section outlines a reliable and efficient method for its preparation and subsequent characterization to confirm its identity and purity prior to crystallographic studies.

Synthesis Protocol: Thermal Condensation

This protocol is adapted from established literature procedures and offers a straightforward route to the desired product.^[1]

Materials:

- DL-Alanine
- Phthalic Anhydride
- Glacial Acetic Acid
- Ethanol (for recrystallization)
- Deionized Water

Procedure:

- In a 100 mL round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.48 g, 10 mmol) and DL-alanine (0.89 g, 10 mmol).
- Add 20 mL of glacial acetic acid to the flask.

- Heat the mixture to reflux and maintain for 4-6 hours. The reactants will dissolve to form a clear solution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the acetic acid under reduced pressure using a rotary evaporator to yield a solid residue.
- The crude product is then purified by recrystallization.

Spectroscopic Characterization

Prior to crystallization, the synthesized **2-Phthalimidopropionic acid** should be characterized to confirm its molecular structure and purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of **2-Phthalimidopropionic acid** will exhibit characteristic absorption bands corresponding to its functional groups. The broad O-H stretch of the carboxylic acid is expected in the range of 2500-3300 cm^{-1} . The carbonyl (C=O) stretching vibrations of the phthalimide group typically appear as two distinct bands, an asymmetric stretch around 1770 cm^{-1} and a symmetric stretch near 1700 cm^{-1} . The C=O stretch of the carboxylic acid is expected around 1710 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phthalimide group (typically in the 7.8-8.0 ppm region), the methine proton of the propionic acid moiety (a quartet), and the methyl protons (a doublet). The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the phthalimide and carboxylic acid groups (in the 165-180 ppm range), the aromatic carbons, and the aliphatic carbons of the propionic acid backbone.

Crystallization and X-ray Diffraction

The acquisition of high-quality single crystals is the most critical step for a successful crystal structure determination. This section details the protocol for the crystallization of **2-Phthalimidopropionic acid** and the subsequent data collection using single-crystal X-ray diffraction.

Recrystallization for Single Crystal Growth

Slow evaporation of a saturated solution is an effective method for growing single crystals of **2-Phthalimidopropionic acid** suitable for X-ray diffraction analysis.^[2]

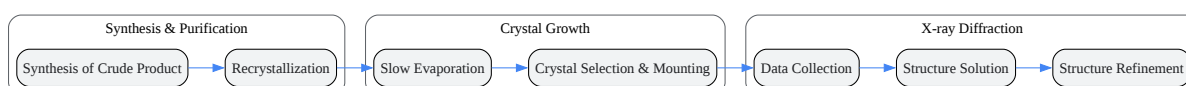
Protocol:

- Dissolve the crude **2-Phthalimidopropionic acid** in a minimum amount of a hot 70:30 ethanol-water mixture.
- Gravity filter the hot solution to remove any insoluble impurities.
- Cover the vessel containing the filtrate with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.
- Leave the solution undisturbed at room temperature.
- Colorless, block-like crystals should form over a period of several days.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray diffractometer.

Experimental Workflow:



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Caption: Experimental workflow from synthesis to structure refinement.

Instrumentation: Data is typically collected on a diffractometer equipped with a Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$) and a CCD area detector.

Data Collection Parameters: The crystal is maintained at a constant temperature (e.g., 296 K) during data collection. A series of diffraction images are collected over a range of crystal orientations.

Crystal Structure Analysis

The crystal structure of racemic **2-Phthalimidopropionic acid** has been determined and the key findings are presented in this section.^{[2][3]}

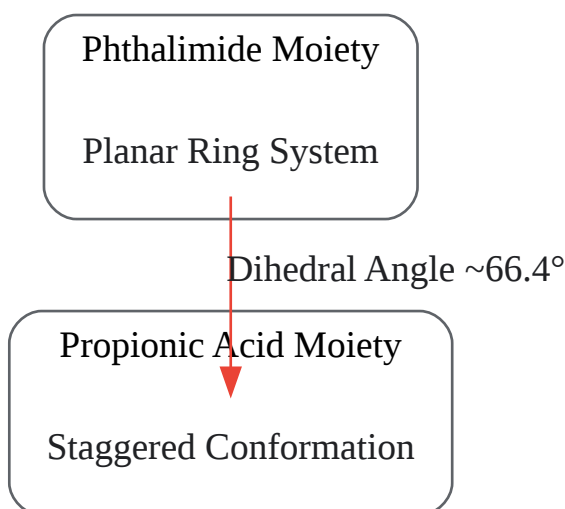
Crystallographic Data

The fundamental crystallographic parameters for **2-Phthalimidopropionic acid** are summarized in the table below.

Parameter	Value
Chemical Formula	C ₁₁ H ₉ NO ₄
Formula Weight	219.19 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	9.3056 (8)
b (Å)	5.9768 (4)
c (Å)	9.7583 (8)
β (°)	110.988 (3)
Volume (Å ³)	506.73 (7)
Z	2
Calculated Density (g/cm ³)	1.436
Temperature (K)	296

Molecular Structure and Conformation

The molecular structure of **2-Phthalimidopropionic acid** reveals a planar phthalimide ring system. The propanoic acid moiety adopts a staggered conformation relative to the phthalimide group. The dihedral angle between the mean plane of the phthalimide ring and the carboxyl group is approximately 66.41°. [\[3\]](#)

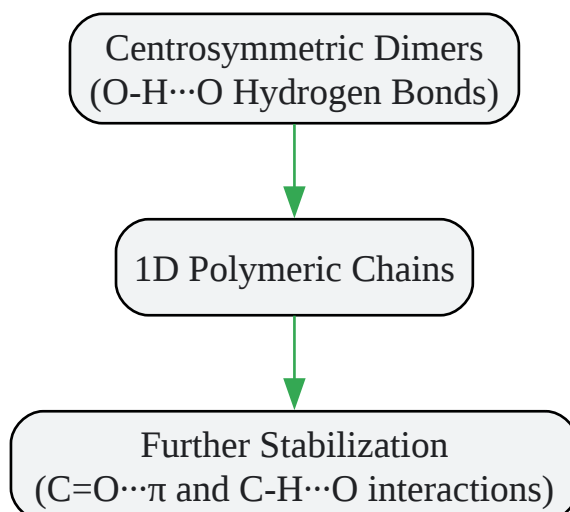


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Caption: Conformational relationship in **2-Phthalimidopropionic acid**.

Crystal Packing and Intermolecular Interactions

The crystal packing of **2-Phthalimidopropionic acid** is dominated by strong intermolecular hydrogen bonds. The molecules form centrosymmetric dimers through O-H...O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[2] These dimers are then arranged into infinite one-dimensional polymeric chains.[3] The crystal structure is further stabilized by C=O... π interactions and weak C-H...O hydrogen bonds.[3]



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Caption: Hierarchy of intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of **2-Phthalimidopropionic acid**, from its synthesis and characterization to the intricate details of its solid-state architecture. The formation of robust hydrogen-bonded dimers is a key feature of its crystal packing, a motif common in carboxylic acids. The insights presented herein are valuable for researchers in drug development, enabling a deeper understanding of the solid-state properties that influence the performance of active pharmaceutical ingredients. Furthermore, the predictable self-assembly of this molecule through a hierarchy of intermolecular interactions provides a solid foundation for the design of new crystalline materials. The protocols and data presented in this guide serve as a comprehensive resource for the scientific community, fostering further research and innovation in the fields of medicinal and materials chemistry.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of 2-Phthalimidopropionic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015173#crystal-structure-of-2-phthalimidopropionic-acid]

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